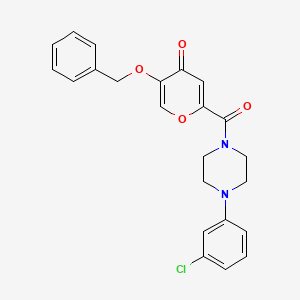

5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one" is a synthetic molecule that appears to be related to a class of compounds with a piperazine core structure. Piperazine derivatives are known for their diverse biological activities, which often make them the focus of pharmaceutical research. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperazine, benzofuran, and benzoxazolinone are present in the compounds discussed in the papers, suggesting a potential for biological activity and pharmaceutical application .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including condensation, oxidation, reductive amination, chlorination, and cyclization, as seen in the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine . Similarly, the synthesis of pyrazolo[5,1-c][1,4]benzoxazines involves intramolecular 1,3-dipolar cycloaddition reactions . These methods could potentially be adapted for the synthesis of "5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one," although the specific synthetic route would need to be developed.

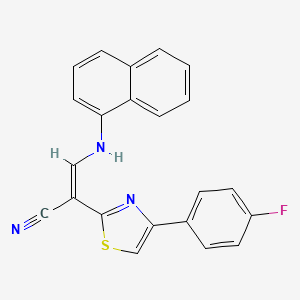

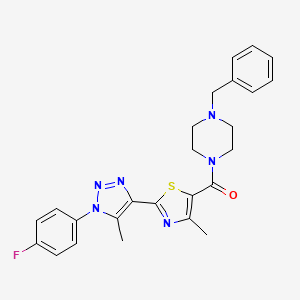

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by NMR and MS analyses, which confirm the structure of the synthesized compounds . The benzoxazolinone ring system, which is related to the pyran-4-one ring in the compound of interest, is described as being nearly perpendicular to the piperazine ring, indicating a significant degree of three-dimensional structure that could influence the compound's interaction with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition, which is a common method for constructing heterocyclic compounds . The reactivity of such compounds can be influenced by the presence of substituents on the piperazine ring or the adjacent aromatic systems, which can affect the electronic and steric properties of the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one" are not directly reported in the provided papers, related compounds exhibit properties that are crucial for their biological activity. For instance, the planarity and conformation of the benzoxazolinone ring system can impact the molecule's ability to bind to biological targets, as seen in the structure of a related benzoxazolinone compound . The solubility, stability, and ability to form biofilms are also important properties that can be inferred from the studies on similar compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Synthesis and Antimicrobial Activities : Novel triazole derivatives, including pyran-4-one compounds, have been synthesized and demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

- Antimicrobial Activity of Pyran Derivatives : A study synthesized pyran derivatives and evaluated their antibacterial and antifungal functionality, indicating favorable antimicrobial activities similar to reference agents (Okasha et al., 2022).

Anticonvulsant Properties

- Evaluation of Anticonvulsant Activities : Pyran-4-one derivatives were synthesized for potential anticonvulsant activity, with some showing promising results in in vivo tests (Aytemir et al., 2004).

Structural and Molecular Analysis

- Crystal Structure Analysis : Studies on pyrazole derivatives related to pyran-4-one compounds have provided insights into molecular structure and interactions, aiding in understanding their potential biological activities (Ragavan et al., 2010).

Inhibition of Bacterial Biofilms

- Bacterial Biofilm and MurB Inhibitors : Bis(pyrazole-benzofuran) hybrids with piperazine linkers, related to pyran-4-one compounds, demonstrated significant antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020).

Molecular Interaction Studies

- Molecular Interaction Analyses : Research on cannabinoid receptor antagonists, similar in structure to pyran-4-one derivatives, has helped in understanding molecular interactions and pharmacophore models, contributing to drug design (Shim et al., 2002).

Genotoxicity Investigations

- Genotoxicity Analysis : A novel 5-HT2C receptor agonist with a similar structure to pyran-4-one showed dose-dependent genotoxicity potential, providing insights into the safety profile of related compounds (Kalgutkar et al., 2007).

Synthesis and Functional Analysis

- Synthesis of Piperazine Derivatives : Studies focusing on the synthesis of piperazine derivatives, a key component of pyran-4-one compounds, provide insights into the creation of various biologically active molecules (Clark & Elbaum, 2007).

Polymerization and Antimicrobial Activity

- Polymerization and Antimicrobial Evaluation : The polymerization of acrylate monomers, including pyran-4-one derivatives, was investigated for thermal behavior and antimicrobial activities, offering potential applications in material science and microbiology (Saraei et al., 2016).

Anticonvulsant Derivative Synthesis

- Anticonvulsant Compound Synthesis : Further synthesis of kojic acid derivatives, including pyran-4-one, as potential anticonvulsant agents, adds to the understanding of their medical applicability (Aytemir et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2C receptor triggers a series of events within the cell that lead to its effects .

Pharmacokinetics

Related compounds such as m-chlorophenylpiperazine are metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of m-Chlorophenylpiperazine ranges from 4 to 14 hours , suggesting that the compound may have similar pharmacokinetic properties.

Result of Action

The activation of the 5-HT2C receptor by the compound can lead to a variety of effects at the molecular and cellular level. For instance, it can influence the release of neurotransmitters, modulate neuronal firing rates, and impact intracellular signaling pathways . These changes can translate into observable effects on mood, anxiety, and other behaviors .

Propiedades

IUPAC Name |

2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4/c24-18-7-4-8-19(13-18)25-9-11-26(12-10-25)23(28)21-14-20(27)22(16-30-21)29-15-17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYNDMRMJRTWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3001791.png)

![2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide](/img/structure/B3001792.png)

![3,4,5,6-tetrachloro-N-[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B3001793.png)

![N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine](/img/structure/B3001794.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)

![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)